molecular formula C13H14BrN3O B10938801 N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10938801
M. Wt: 308.17 g/mol
InChI Key: IIOFMLOYQHSBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of column purification techniques, such as Sep-Pak purification, can simplify the process and improve efficiency . The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It has shown promise in anticancer activity and molecular docking studies . The compound’s ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-(3-bromophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

N-(3-bromophenyl)-1-ethyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H14BrN3O/c1-3-17-9(2)12(8-15-17)13(18)16-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,16,18)

InChI Key

IIOFMLOYQHSBFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=CC(=CC=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.